molecular formula C9H9IO2 B1529558 3-Ethoxy-4-iodobenzaldehyde CAS No. 916344-27-9

3-Ethoxy-4-iodobenzaldehyde

Cat. No. B1529558
M. Wt: 276.07 g/mol
InChI Key: MGLKYAFGQXGHKA-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

The necessary intermediate 4-Cyclopropyl-3-ethoxy-benzaldehyde was prepared as described in example 158, but using 3-ethoxy-4-iodo-benzaldehyde (synthesized from 3-ethoxy-4-iodo-benzoic acid ethyl ester (CAS NO. 741699-04-7) by DIBAL-H reduction followed by MnO2 oxidation) as starting material, as light brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1I)[CH:7]=[O:8])[CH3:2].C(O[C:16](=O)[C:17]1[CH:22]=CC(I)=C(OCC)C=1)C.CC(C[AlH]CC(C)C)C>O=[Mn]=O>[CH:22]1([C:11]2[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][C:4]=2[O:3][CH2:1][CH3:2])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)I)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=C(C=O)C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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